molecular formula C5H5BrN2O B11908255 (6-Bromopyrimidin-4-yl)methanol

(6-Bromopyrimidin-4-yl)methanol

Cat. No.: B11908255
M. Wt: 189.01 g/mol
InChI Key: XBLCVKFVRJPEIU-UHFFFAOYSA-N
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Description

(6-Bromopyrimidin-4-yl)methanol: is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxymethylpyrimidine with bromine in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of (6-Bromopyrimidin-4-yl)methanol may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (6-Bromopyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Bromopyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Uniqueness: (6-Bromopyrimidin-4-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

(6-bromopyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCVKFVRJPEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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